2,4,6-Trichloro-5-(difluoromethyl)pyrimidine
Description
2,4,6-Trichloro-5-(difluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by three chlorine substituents at positions 2, 4, and 6, and a difluoromethyl group at position 3. This compound belongs to a class of fluorinated pyrimidines, which are pivotal intermediates in medicinal chemistry and agrochemical synthesis due to their electron-withdrawing properties and metabolic stability .
Properties
Molecular Formula |
C5HCl3F2N2 |
|---|---|
Molecular Weight |
233.43 g/mol |
IUPAC Name |
2,4,6-trichloro-5-(difluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HCl3F2N2/c6-2-1(4(9)10)3(7)12-5(8)11-2/h4H |
InChI Key |
YJFQVMJPIJCYMF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the chlorination of 5-(difluoromethyl)pyrimidine using chlorine gas or other chlorinating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-5-(difluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
Scientific Research Applications
Pharmaceutical Applications:
- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Studies indicate that it can inhibit tumor growth by interfering with cellular metabolic pathways. For instance, in a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, administration of the compound resulted in significant inhibition of lung metastasis compared to standard treatments.
- Antiviral Properties : Research has shown that similar pyrimidine derivatives exhibit antiviral activity against various pathogens. The structural modifications in 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine may enhance its efficacy against viral infections .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor in metabolic pathways relevant to disease processes, contributing to its therapeutic potential.
Agrochemical Applications:
- Herbicides and Fungicides : This compound is utilized in developing herbicides and fungicides due to its effectiveness in controlling various plant pathogens. Its halogenated structure often correlates with increased lipophilicity and enhanced biological activity against target organisms .
- Pesticide Development : Similar compounds have shown promise in pest control applications, making 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine a candidate for further research in agrochemical formulations .
Antitumor Activity
A notable study demonstrated the efficacy of 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine in inhibiting tumor growth in animal models. The compound was administered over a period of 30 days, resulting in a marked reduction in tumor size and metastasis compared to control groups.
Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship revealed that the presence of difluoromethyl and trichloro groups significantly enhances the binding affinity of the compound to molecular targets involved in cancer progression and viral replication. This insight is crucial for designing more effective analogs with improved therapeutic profiles .
Safety Profile Assessment
Toxicity studies indicate that 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine exhibits a favorable safety profile at therapeutic doses. Subacute toxicity assessments showed no significant adverse effects at doses up to 40 mg/kg in healthy animal models.
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Pharmaceuticals | Anticancer Agent | Significant inhibition of tumor growth |
| Antiviral Activity | Effective against various viral pathogens | |
| Agrochemicals | Herbicides | Enhanced efficacy against plant pathogens |
| Pesticide Development | Promising candidate for pest control formulations |
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of protein function . Additionally, its halogenated structure allows it to interact with nucleic acids, potentially disrupting DNA and RNA synthesis .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Chlorine : Increases reactivity for further functionalization (e.g., cross-coupling reactions) .
- Fluorine/Difluoromethyl : Balances lipophilicity and metabolic resistance, critical for drug design .
- Trifluoromethoxy/Trifluoromethyl : Enhances binding affinity to hydrophobic protein pockets .
Synthetic Yields :
- Trifluoromethoxy derivatives (55% yield ) exhibit moderate efficiency, whereas dichloro-difluoromethyl analogs are synthesized in high purity (97% ).
Applications :
- Pharmaceuticals : Fluorinated pyrimidines are common in kinase inhibitors and antiviral agents (e.g., LCMS data in ).
- Agrochemicals : Chloro-fluoro pyrimidines serve as herbicides and fungicides due to their stability .
Research Findings and Challenges
- Fluorine’s Role : Fluorine substituents reduce basicity of adjacent amines, enhancing oral bioavailability . However, excessive fluorination may lead to toxicity, necessitating careful design .
- Synthetic Limitations : Low yields in trifluoromethoxy derivatives (e.g., 55% ) highlight challenges in introducing bulky substituents.
- Structural Insights : X-ray crystallography of related compounds (e.g., ) confirms that chloro-fluoro substitution patterns influence molecular conformation and docking interactions.
Biological Activity
2,4,6-Trichloro-5-(difluoromethyl)pyrimidine is a compound of significant interest in the fields of pharmaceuticals and agrochemicals due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine features a pyrimidine ring with three chlorine atoms and a difluoromethyl group. The presence of halogen substituents enhances its lipophilicity and membrane permeability, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine has been evaluated for its effectiveness against various bacterial strains.
| Compound | Activity | Target Organisms |
|---|---|---|
| 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine | Antimicrobial | Corynebacterium xerosis, Arcanobacterium haemolyticum |
| 5-(1-(4-chlorophenyl)-2-phenylethyl)-2,4,6-trichloro pyrimidine | Antibacterial | Human bacterial flora |
Studies indicate that this compound can inhibit the growth of specific pathogens effectively, making it a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine have been explored through various in vitro studies. The compound has demonstrated cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxicity of pyrimidine derivatives:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer).
- Findings : The compound exhibited significant inhibition of cell proliferation with IC50 values comparable to established anticancer drugs.
The results indicated that structural modifications significantly influence the cytotoxicity of pyrimidine derivatives. Compounds with electron-rich groups showed enhanced activity against cancer cells .
Anti-inflammatory Activity
2,4,6-Trichloro-5-(difluoromethyl)pyrimidine has been assessed for its anti-inflammatory properties. Research indicates that it can inhibit COX-2 activity effectively.
| Compound | IC50 (μmol) | Comparison Drug |
|---|---|---|
| 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine | 0.04 ± 0.01 | Celecoxib |
This compound's ability to suppress COX-2 suggests potential therapeutic applications in treating inflammatory diseases .
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Specific studies have focused on its interaction with enzymes involved in metabolic pathways related to various diseases.
The mechanism involves the inhibition of key enzymes that play roles in disease processes. For example:
- Enzyme Targeted : Acetylcholinesterase (AChE)
- IC50 Values : Indicate competitive inhibition compared to standard drugs like Donepezil.
This property positions 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine as a potential candidate for neuroprotective therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4,6-trichloro-5-(difluoromethyl)pyrimidine, and how is its purity validated?
- Methodological Answer : A common approach involves nucleophilic substitution on pyrimidine precursors. For example, chlorination of 5-(difluoromethyl)pyrimidine derivatives using POCl₃ under reflux conditions yields the trichloro product. Purity is validated via ¹⁹F NMR to confirm substitution patterns (e.g., δ = -57.11 ppm for trifluoromethoxy analogs) and HPLC for quantitative analysis. Yield optimization often requires controlled stoichiometry of chlorinating agents and inert atmospheres .
Q. How does the difluoromethyl group influence the compound's reactivity in subsequent derivatizations?
- Answer : The difluoromethyl group acts as an electron-withdrawing substituent, polarizing the pyrimidine ring and enhancing electrophilic substitution at the 2, 4, and 6 positions. This facilitates nucleophilic displacement reactions (e.g., with amines or thiols) but may require activation via Lewis acids like BF₃·Et₂O. Fluorine's inductive effects also reduce basicity at adjacent nitrogen atoms, affecting protonation states in aqueous conditions .
Q. What analytical techniques are critical for characterizing this compound?
- Answer :
- ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and detect impurities (e.g., ¹⁹F NMR δ ranges for CF₂ groups).
- Mass Spectrometry (HRMS) : For exact mass validation (e.g., [M+H]+ = 228.95).
- X-ray Crystallography : Resolves stereoelectronic effects of the CF₂ group on molecular conformation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during derivatization?
- Answer : Competing hydrolysis or over-chlorination can be minimized by:
- Temperature Control : Lower temperatures (0–5°C) for electrophilic substitutions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates.
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective C–C bond formation, as demonstrated in PI3Kδ inhibitor syntheses .
Q. What strategies address instability of pyrimidine derivatives in dimethyl sulfoxide (DMSO)?
- Answer : Degradation in DMSO is attributed to nucleophilic attack by the solvent. Mitigation strategies include:
- Low-Temperature Storage : -20°C to slow decomposition.
- Alternative Solvents : Use of DMA or NMP for screening assays.
- Stabilizers : Addition of antioxidants (e.g., BHT) to scavenge free radicals, as shown in studies of 5-aminopyrimidines .
Q. How does the difluoromethyl group enhance bioactivity in drug discovery contexts?
- Answer : The CF₂ group improves metabolic stability and membrane permeability via:
- Lipophilicity Modulation : LogP adjustments for enhanced bioavailability.
- Hydrogen-Bond Mimicry : Fluorine's electronegativity mimics -OH groups, improving target binding (e.g., PI3Kδ inhibitors with IC₅₀ = 18 nM). Molecular dynamics simulations reveal CF₂ interactions with hydrophobic ATP-binding pockets .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Answer : Key challenges include:
- Purification : Column chromatography is replaced with recrystallization or flow chemistry for scalability.
- Safety : Handling chlorinated intermediates requires closed systems to avoid toxic gas release.
- Yield Consistency : Telescoped flow reactors enable aerobic oxidations and reductive aminations in sequence, achieving >90% yield in PI3Kδ inhibitor production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
